molecular formula C18H16O4S B4984221 4-butyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate

4-butyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate

Cat. No.: B4984221
M. Wt: 328.4 g/mol
InChI Key: WZQPBTAADQAQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is not fully understood. However, it is believed that it exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been reported to reduce oxidative stress, inflammation, and DNA damage. It also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-butyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in lab experiments include its low toxicity and high solubility in various solvents. However, its limitations include its relatively low stability and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for research on 4-butyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential applications in materials science, such as in the development of sensors and electronic devices. Additionally, further studies are needed to elucidate its mechanism of action and optimize its synthesis and formulation for maximum efficacy.

Synthesis Methods

The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate involves the reaction of 7-hydroxycoumarin with 2-thiophenecarboxylic acid and butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an esterification process, followed by cyclization to form the coumarin ring.

Scientific Research Applications

4-butyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

Properties

IUPAC Name

(4-butyl-2-oxochromen-7-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4S/c1-2-3-5-12-10-17(19)22-15-11-13(7-8-14(12)15)21-18(20)16-6-4-9-23-16/h4,6-11H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQPBTAADQAQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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